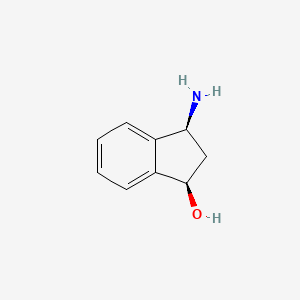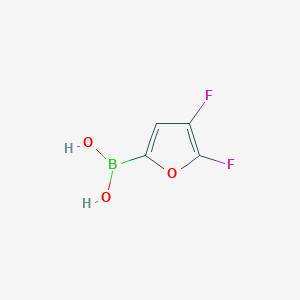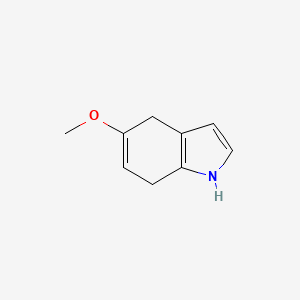
2-(Aminomethyl)-3,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3,5-dimethylpyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an aminomethyl group at the second position and two methyl groups at the third and fifth positions of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making this compound an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethylpyrrole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with formaldehyde and ammonia under acidic conditions. This reaction leads to the formation of the aminomethyl group at the second position of the pyrrole ring. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
2-(Aminomethyl)-3,5-dimethylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyrrole: Lacks the methyl groups at positions 3 and 5, resulting in different chemical and biological properties.
3,5-Dimethylpyrrole: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-3-methylpyrrole: Contains only one methyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Aminomethyl)-3,5-dimethylpyrrole is unique due to the presence of both the aminomethyl group and two methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3,5-dimethyl-1H-pyrrol-2-yl)methanamine |
InChI |
InChI=1S/C7H12N2/c1-5-3-6(2)9-7(5)4-8/h3,9H,4,8H2,1-2H3 |
InChI Key |
CWQJNWJOEZNYET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)




![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)

![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)



